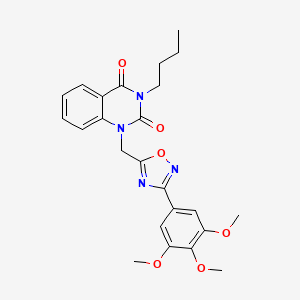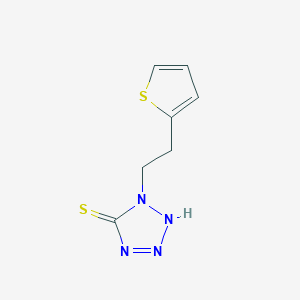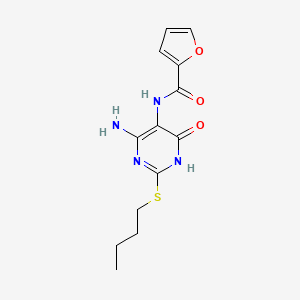
4-(2-甲基-1,3-恶唑-4-基)苯胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H11ClN2O. It is a solid substance that typically appears as white to pale yellow crystalline powder and is soluble in water
科学研究应用
4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities
Mode of Action
It is known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . The specific interactions with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Oxazole derivatives have been associated with a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, the compound is a stable solid at room temperature . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride involves the reaction of 2-methyl-5-phenyloxazole with aniline under specific conditions. One method involves cooling sulfuric acid to 0°C and adding 2-methyl-5-phenyloxazole and a 57% solution of nitric acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow similar principles as the laboratory synthesis, with additional steps for purification and quality control.
化学反应分析
Types of Reactions
4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and various oxidizing and reducing agents. The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxazole derivatives, while substitution reactions may yield various substituted aniline compounds.
相似化合物的比较
Similar Compounds
Uniqueness
4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWNXIWFHKGAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)
![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)
![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2359872.png)
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2359877.png)

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)
![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)
![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)

![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)
